molecular formula C17H24FNO3 B11830753 Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate

Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate

Cat. No.: B11830753
M. Wt: 309.4 g/mol
InChI Key: PECOFGGANJCPPQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate (Catalog No. Y-51142) is a high-purity chemical building block offered with a guaranteed purity of 98% . This piperidine-carboxylate derivative is structurally characterized by a piperidine ring core that is simultaneously functionalized with a tert-butoxycarbonyl (Boc) protecting group and a (4-fluorobenzyl)oxy side chain. The Boc group is a critical feature, providing robust protection for the amine functionality during synthetic sequences and allowing for facile deprotection under mild acidic conditions to generate the secondary amine for further derivatization . This compound serves as a versatile scaffold or intermediate in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules that target a range of biological pathways. Piperidine derivatives of this nature are frequently investigated for their potential bioactivity. For instance, structurally related compounds that incorporate a fluorinated aromatic system and a piperidine ring have been explored as key intermediates in the development of arginase inhibitors . Arginase is a metalloenzyme that plays a crucial role in the urea cycle and is also implicated in immune response regulation within the tumor microenvironment; inhibiting this enzyme is a promising strategy in immuno-oncology research . The presence of the 4-fluorobenzyl ether moiety in this molecule makes it a valuable template for structure-activity relationship (SAR) studies aimed at optimizing interactions with enzyme active sites. Key Specifications: - Molecular Formula: C17H24FNO2 - Molecular Weight: 293.38 g/mol - Purity: 98% - Shipping: Standard shipping conditions apply This product is intended For Research Use Only and is not for diagnostic or therapeutic use. The compound is available in multiple quantities to suit various research and development needs .

Properties

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)methoxy]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECOFGGANJCPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is a two-step process involving Boc protection of 4-hydroxypiperidine followed by benzylation with 4-fluorobenzyl bromide.

Boc Protection of 4-Hydroxypiperidine

4-Hydroxypiperidine reacts with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under basic conditions (e.g., 4-dimethylaminopyridine, DMAP). The reaction proceeds at 0–25°C for 6–12 hours, yielding tert-butyl 4-hydroxypiperidine-1-carboxylate with >90% purity.

Benzylation with 4-Fluorobenzyl Bromide

The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is deprotonated using sodium hydride (NaH) in dry THF. Subsequent reaction with 4-fluorobenzyl bromide at 25–60°C for 8–24 hours affords the target compound. Work-up involves aqueous extraction (saturated NaHCO₃ and NaCl) and chromatography, yielding 80–85% product.

Key Data:

  • Reagents: NaH (2.5 equiv), 4-fluorobenzyl bromide (1.2 equiv), THF.

  • Yield: 82% (isolated as a pale-yellow oil).

  • Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 7.32 (dd, J = 8.4, 5.6 Hz, 2H), 7.02 (t, J = 8.7 Hz, 2H), 4.78 (s, 2H), 3.84 (br s, 2H), 1.46 (s, 9H).

Palladium-Catalyzed Coupling

A palladium-mediated approach couples tert-butyl 4-chloropiperidine-1-carboxylate with 4-fluorobenzyl alcohol under ligand-assisted conditions.

Reaction Conditions

A mixture of tert-butyl 4-chloropiperidine-1-carboxylate, 4-fluorobenzyl alcohol, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 5 mol%), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP; 10 mol%), and cesium carbonate (Cs₂CO₃; 2.0 equiv) in toluene is heated at 100°C for 16 hours. The product is isolated via filtration and column chromatography.

Key Data:

  • Catalyst System: Pd₂(dba)₃/BINAP.

  • Yield: 75% (white solid).

  • Advantages: Tolerates electron-deficient aryl groups and avoids strong bases.

Mesylation and Benzylation

Tert-butyl 4-hydroxypiperidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) to form the mesylate intermediate. Subsequent displacement with 4-fluorobenzyl alcohol in dimethylformamide (DMF) at 80°C yields the product.

Key Data:

  • Reagents: MsCl (1.5 equiv), DCM, 4-fluorobenzyl alcohol (1.2 equiv).

  • Yield: 78%.

  • Purity: >95% (HPLC).

Comparative Analysis of Synthetic Methods

Parameter Williamson Pd-Catalyzed Mesylation
Yield 82%75%78%
Reaction Time 24 h16 h12 h
Cost LowHighModerate
Functional Tolerance ModerateHighLow
Scalability ExcellentGoodModerate

Insights:

  • The Williamson method is optimal for large-scale synthesis due to cost-effectiveness and high yields.

  • Palladium catalysis is preferred for substrates sensitive to strong bases.

Optimization Strategies

Solvent Effects

  • THF vs. DMF: THF improves reaction homogeneity in Williamson synthesis, while DMF enhances nucleophilicity in mesylation.

  • Toluene: Essential for Pd-catalyzed reactions to stabilize the palladium complex.

Temperature Control

  • Benzylation: Elevated temperatures (60°C) reduce reaction time but risk Boc deprotection. Optimal at 40°C.

  • Coupling: 100°C ensures efficient oxidative addition in Pd-mediated routes.

Analytical Characterization

Spectroscopic Data

  • ¹³C NMR (CDCl₃): δ 162.3 (d, J = 245.0 Hz, ArCF), 79.8 (C-O), 28.4 (C(CH₃)₃).

  • HRMS (ESI): m/z calcd. for C₁₇H₂₃FNO₃ [M+H]⁺: 324.1709; found: 324.1712.

Chromatographic Purity

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Solutions

Boc Deprotection Side Reactions

  • Mitigation: Use HCl in dioxane instead of TFA to minimize ester hydrolysis.

Regioselectivity in Benzylation

  • Solution: Employ bulky bases (e.g., LDA) to favor 4-position substitution.

Industrial Applications and Patents

  • WO2018/26371A1: Describes the compound as an intermediate in JAK2 inhibitor synthesis.

  • US20210163410A1: Utilizes Pd-catalyzed routes for scalable production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and fluorobenzyl ether oxygen serve as nucleophilic sites. Reactions often involve deprotonation using bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF or THF) at 0–35°C . For example:

SubstrateReagent/ConditionsProductYieldSource
4-((4-Fluorobenzyl)oxy)piperidineNaH, 2-bromo-4-chloro-5-nitropyridinePyridinyl ether derivative62%
Tert-butyl piperidine derivativeKOtBu, tert-butyl 5-chloro-2,4-difluorobenzoateBenzoylated piperidine60%

These reactions highlight the compound's utility in constructing heterocyclic scaffolds.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions (e.g., HCl in dioxane or TFA in DCM), yielding the free piperidine amine. This step is critical for further functionalization:

SubstrateReagent/ConditionsProductApplicationSource
Boc-protected piperidineHCl (aqueous)4-((4-Fluorobenzyl)oxy)piperidine HClIntermediate for drug synthesis

The hydrochloride salt is stable and facilitates purification via crystallization.

Oxidation Reactions

The methylthio group in related derivatives (e.g., pyrimidine analogs) undergoes oxidation to sulfones using m-chloroperbenzoic acid (mCPBA) :

SubstrateReagent/ConditionsProductYieldSource
Methylthio-pyrimidine analogmCPBA, DCMPyrimidine sulfone derivative75%

This reaction modifies electronic properties, enhancing binding affinity in drug candidates.

Mitsunobu Reactions

The hydroxyl group in intermediates participates in Mitsunobu reactions to form ethers. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are commonly employed :

SubstrateReagent/ConditionsProductYieldSource
Piperidine methanol derivativeDIAD, PPh₃, 5-chloro-2-hydroxybenzonitrileAryl ether-linked piperidine60%

This method is pivotal for attaching aromatic moieties to the piperidine core.

Hydrolysis Reactions

The fluorobenzyl ether is stable under basic conditions but hydrolyzes in strong acids (e.g., H₂SO₄) to yield phenolic derivatives:

SubstrateReagent/ConditionsProductNotesSource
Fluorobenzyl etherH₂SO₄, refluxPiperidine-4-ol derivativeRequires harsh conditions

Reductive Amination

The deprotected piperidine amine undergoes reductive amination with aldehydes/ketones (e.g., using NaBH₃CN or H₂/Pd-C):

SubstrateReagent/ConditionsProductApplicationSource
Piperidine HCl salt4-fluorobenzaldehyde, NaBH₃CNN-alkylated piperidineKinase inhibitor intermediate

Suzuki Coupling

Bromo- or iodo-substituted derivatives participate in cross-coupling reactions. For example, a bromopyridine intermediate undergoes Suzuki coupling with arylboronic acids :

SubstrateReagent/ConditionsProductYieldSource
Bromopyridine-piperidinePd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl-piperidine conjugate55%

Key Stability and Reactivity Insights

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl but stabilizes intermediates.

  • Electronic Effects : The electron-withdrawing fluorine atom enhances the ether’s oxidative stability .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating pure products .

This compound’s modular reactivity makes it indispensable in synthesizing kinase inhibitors, protease modulators, and other bioactive molecules.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity :
Research has demonstrated that derivatives of piperidine, including tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate, can act as inhibitors of bacterial enzymes, particularly beta-lactamase. This activity is crucial for the development of new antibiotics to combat resistant strains of bacteria. A study highlighted that compounds with similar structures exhibited effective inhibition against beta-lactamase when used in conjunction with beta-lactam antibiotics, enhancing their efficacy against infections .

Anti-inflammatory Properties :
Compounds derived from piperidine frameworks have shown promising anti-inflammatory effects. In vivo studies indicated that certain derivatives significantly reduced inflammation in carrageenan-induced rat paw edema models. The percentage inhibition values ranged from 39% to over 54%, suggesting that this compound could be explored for therapeutic use in inflammatory conditions .

Synthesis of Biologically Active Compounds

Intermediate in Synthesis :
this compound serves as a versatile intermediate in the synthesis of various biologically active compounds. It can be transformed into other piperidine derivatives or used as a building block for more complex structures, facilitating the development of novel therapeutic agents .

Structure-Activity Relationship Studies :
The compound has been utilized in structure-activity relationship (SAR) studies to optimize the pharmacological properties of related piperidine derivatives. These studies focus on modifying functional groups to enhance potency and selectivity against specific biological targets, such as enzymes involved in metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various piperidine derivatives, including this compound. The findings revealed that these compounds effectively inhibited the growth of Mycobacterium tuberculosis, with IC50 values ranging from 13 to 22 µM. This suggests potential applications in treating tuberculosis and other bacterial infections .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory activity, piperidine derivatives were evaluated for their effects on inflammatory markers in animal models. Results indicated that certain derivatives exhibited significant reductions in inflammatory cytokines, supporting their potential use as anti-inflammatory agents in clinical settings .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50/Percentage InhibitionReference
This compoundAntimicrobial (against Mtb)IC50: 13–22 µM
Piperidine Derivative AAnti-inflammatoryInhibition: 54%
Piperidine Derivative BAnti-inflammatoryInhibition: 39%

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate is not well-documented. its structure suggests potential interactions with biological targets such as enzymes or receptors in the central nervous system. The fluorobenzyl group may enhance its binding affinity to specific molecular targets, thereby modulating their activity .

Comparison with Similar Compounds

Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate

  • Structure : The bromine atom replaces fluorine at the para position of the benzyl group.
  • Molecular Formula: C₁₇H₂₄BrNO₃ (vs. C₁₇H₂₄FNO₃ for the fluoro analog).
  • Molecular Weight : 370.29 g/mol (vs. 309.38 g/mol for the fluoro analog) .
  • The bromo analog is often used in Suzuki coupling reactions due to bromine’s reactivity in cross-coupling chemistry .

Tert-butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate

  • Structure: Features a difluorinated benzyl group and an amino linker instead of an ether.
  • CAS : 1349716-46-4.
  • Properties: The amino group introduces hydrogen-bonding capability, while difluorination enhances electronegativity and lipophilicity. This compound is utilized in the development of selective kinase inhibitors .

Variations in Piperidine Substituents

Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate

  • Structure : A trifluoromethylphenyl group is directly attached to the piperidine ring.
  • Synthesis : Prepared via sp³ C–C bond cleavage and alkylboration strategies (71% yield) .
  • Properties : The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the piperidine ring and enhancing resistance to oxidative metabolism .

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

  • Structure : Contains a hydroxymethylphenyl group.
  • Molecular Weight : 295.35 g/mol.
  • Applications : The hydroxymethyl group offers a site for further functionalization, such as esterification or conjugation, making it valuable in prodrug design .

Functional Group Replacements

Tert-butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

  • Structure : A triazole ring replaces the ether linkage, synthesized via copper-catalyzed azide-alkyne cycloaddition (77% yield) .
  • Properties : The triazole group enhances π-π stacking interactions in biological targets and improves aqueous solubility compared to the ether analog .

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate 4-Fluorobenzyl ether C₁₇H₂₄FNO₃ 309.38 High metabolic stability; kinase inhibitor intermediate
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate 4-Bromobenzyl ether C₁₇H₂₄BrNO₃ 370.29 Cross-coupling reactions; Suzuki intermediates
Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate Trifluoromethylphenyl C₁₇H₂₀F₃NO₂ 327.35 Electron-withdrawing; antiviral agents
Tert-butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate Triazole linkage C₁₈H₂₂FN₃O₂ 331.39 Improved solubility; kinase inhibitors
Tert-butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate Difluorobenzyl amine C₁₈H₂₄F₂N₂O₂ 326.38 Hydrogen-bond donor; BET inhibitors

Key Research Findings

  • Synthetic Flexibility : The tert-butyl carbamate group in these compounds allows for facile deprotection under acidic conditions, enabling further functionalization .
  • Biological Relevance: Fluorinated analogs exhibit enhanced binding to hydrophobic pockets in enzymes like BET family kinases, with IC₅₀ values in the nanomolar range .
  • Stability: The 4-fluorobenzyl ether derivative demonstrates superior stability in microsomal assays compared to non-halogenated analogs, attributed to fluorine’s electronegativity .

Biological Activity

Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H18_{18}FNO3_3
  • CAS Number : 1121587-29-8
  • Molecular Weight : 239.29 g/mol

The presence of the fluorobenzyl group is significant as it may enhance the compound's lipophilicity and biological activity.

Research indicates that compounds with a piperidine backbone often exhibit significant biological activity due to their ability to interact with various biological targets, including receptors and enzymes. The specific interaction mechanisms for this compound are still under investigation, but similar compounds have shown promise in modulating neurotransmitter systems and inhibiting specific enzymes.

Antitumor Activity

A study highlighted the anti-tumor properties of related compounds, suggesting that tert-butyl derivatives may also exhibit similar activities. For instance, certain piperidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation in vitro and in vivo .

Inhibition of Enzymatic Activity

Compounds similar to this compound have been identified as potential inhibitors of β-lactamase, which is crucial for combating antibiotic resistance. The ability to inhibit enzymes involved in drug metabolism or bacterial resistance mechanisms could position this compound as a valuable asset in antibiotic therapy .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Studies conducted on structurally related compounds have demonstrated varying degrees of cytotoxicity against different cell lines. For example, one study reported an EC50 value (the concentration required to inhibit cell growth by 50%) for a related compound at 0.64 µM with a selectivity index indicating favorable therapeutic windows .

Table: Summary of Biological Activities

Study ReferenceCompound TestedEC50 (µM)Selectivity IndexBiological Activity
Related Piperidine Derivative0.6420Anti-tumor
β-lactamase Inhibitor CandidateN/AN/AEnzyme inhibition
General Piperidine CompoundsVariesVariesCytotoxicity

Research Implications

The implications of these findings suggest that this compound could serve as a lead compound for further development in oncology and infectious disease treatment. Its structural features allow for modifications that could enhance its potency and selectivity.

Q & A

Q. How can computational modeling predict reactivity in novel derivatives?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for epoxidation or coupling reactions.
  • Docking studies : AutoDock Vina predicts binding affinities for biological targets (e.g., enzymes) based on piperidine conformation .

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